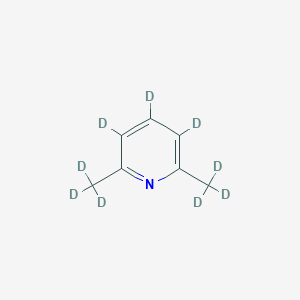

2,6-Dimethylpyridine-D9

Cat. No. B163344

Key on ui cas rn:

135742-47-1

M. Wt: 116.21 g/mol

InChI Key: OISVCGZHLKNMSJ-XVGWXEQOSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05523402

Procedure details

The bis(methylhydrazine)terpyridine of Part A (3.50 g, 82 mmol), ethyl bromoacetate (13.2 mL, 820 mmol), 2,6-lutidine (9.6 mL, 820 mmol), and sodium iodide (0.35 g, 2 mmol) were added to 350 mL of acetonitrile, and the solution was refluxed under N2 for 48 hours, when an additional 4.1 mL (370 mmol) of ethyl bromoacetate and 4.8 mL (410 mmol) of 2,6-lutidine were added. The reaction solution was refluxed for an additional 48 hours, and cooled. A copious amount of white salt resulting from excess bromoacetate and lutidine was filtered and discarded. The filtrate was concentrated, and the concentrated material was dissolved in dichloromethane, and extracted two times with dilute aqueous sodium chloride. The organic phase was concentrated under high vacuum until free of odors of bromoacetate and lutidine. The crude oil was purified on a Woelm silica gel column (36×2 in.). The column was eluted initially with 100% dichloromethane followed by 50/1 dichloromethane/acetone, with gradual increase of the concentration of acetone to 25/1 dichloromethane/acetone. Concentration of purified fractions gave 2.91 g (46%) of light straw-colored oil. A fraction of the purified oil, upon standing at room temperature, crystallized, and after trituration with methanol gave a white solid, mp 100°-103° C. Anal. calcd for C40H49N 7 O9 : C, 62.24; H, 6.40; N, 12.70. Found: C, 62.31; H, 6.32; N, 12.69. The NMR and IR spectra were consistent with the assigned structure, and the product was homogeneous by TLC.

[Compound]

Name

bis(methylhydrazine)terpyridine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br:1][CH2:2][C:3]([O:5]CC)=[O:4].[N:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:15].[I-].[Na+]>C(#N)C>[Br:1][CH2:2][C:3]([O-:5])=[O:4].[N:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:15] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

bis(methylhydrazine)terpyridine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

13.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

9.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=CC=C1C)C

|

|

Name

|

|

|

Quantity

|

0.35 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[Na+]

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

4.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

4.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=CC=C1C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was refluxed under N2 for 48 hours

|

|

Duration

|

48 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution was refluxed for an additional 48 hours

|

|

Duration

|

48 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCC(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=C(C=CC=C1C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05523402

Procedure details

The bis(methylhydrazine)terpyridine of Part A (3.50 g, 82 mmol), ethyl bromoacetate (13.2 mL, 820 mmol), 2,6-lutidine (9.6 mL, 820 mmol), and sodium iodide (0.35 g, 2 mmol) were added to 350 mL of acetonitrile, and the solution was refluxed under N2 for 48 hours, when an additional 4.1 mL (370 mmol) of ethyl bromoacetate and 4.8 mL (410 mmol) of 2,6-lutidine were added. The reaction solution was refluxed for an additional 48 hours, and cooled. A copious amount of white salt resulting from excess bromoacetate and lutidine was filtered and discarded. The filtrate was concentrated, and the concentrated material was dissolved in dichloromethane, and extracted two times with dilute aqueous sodium chloride. The organic phase was concentrated under high vacuum until free of odors of bromoacetate and lutidine. The crude oil was purified on a Woelm silica gel column (36×2 in.). The column was eluted initially with 100% dichloromethane followed by 50/1 dichloromethane/acetone, with gradual increase of the concentration of acetone to 25/1 dichloromethane/acetone. Concentration of purified fractions gave 2.91 g (46%) of light straw-colored oil. A fraction of the purified oil, upon standing at room temperature, crystallized, and after trituration with methanol gave a white solid, mp 100°-103° C. Anal. calcd for C40H49N 7 O9 : C, 62.24; H, 6.40; N, 12.70. Found: C, 62.31; H, 6.32; N, 12.69. The NMR and IR spectra were consistent with the assigned structure, and the product was homogeneous by TLC.

[Compound]

Name

bis(methylhydrazine)terpyridine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br:1][CH2:2][C:3]([O:5]CC)=[O:4].[N:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:15].[I-].[Na+]>C(#N)C>[Br:1][CH2:2][C:3]([O-:5])=[O:4].[N:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:15] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

bis(methylhydrazine)terpyridine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

13.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

9.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=CC=C1C)C

|

|

Name

|

|

|

Quantity

|

0.35 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[Na+]

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

4.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

4.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=CC=C1C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was refluxed under N2 for 48 hours

|

|

Duration

|

48 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution was refluxed for an additional 48 hours

|

|

Duration

|

48 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCC(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=C(C=CC=C1C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05523402

Procedure details

The bis(methylhydrazine)terpyridine of Part A (3.50 g, 82 mmol), ethyl bromoacetate (13.2 mL, 820 mmol), 2,6-lutidine (9.6 mL, 820 mmol), and sodium iodide (0.35 g, 2 mmol) were added to 350 mL of acetonitrile, and the solution was refluxed under N2 for 48 hours, when an additional 4.1 mL (370 mmol) of ethyl bromoacetate and 4.8 mL (410 mmol) of 2,6-lutidine were added. The reaction solution was refluxed for an additional 48 hours, and cooled. A copious amount of white salt resulting from excess bromoacetate and lutidine was filtered and discarded. The filtrate was concentrated, and the concentrated material was dissolved in dichloromethane, and extracted two times with dilute aqueous sodium chloride. The organic phase was concentrated under high vacuum until free of odors of bromoacetate and lutidine. The crude oil was purified on a Woelm silica gel column (36×2 in.). The column was eluted initially with 100% dichloromethane followed by 50/1 dichloromethane/acetone, with gradual increase of the concentration of acetone to 25/1 dichloromethane/acetone. Concentration of purified fractions gave 2.91 g (46%) of light straw-colored oil. A fraction of the purified oil, upon standing at room temperature, crystallized, and after trituration with methanol gave a white solid, mp 100°-103° C. Anal. calcd for C40H49N 7 O9 : C, 62.24; H, 6.40; N, 12.70. Found: C, 62.31; H, 6.32; N, 12.69. The NMR and IR spectra were consistent with the assigned structure, and the product was homogeneous by TLC.

[Compound]

Name

bis(methylhydrazine)terpyridine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br:1][CH2:2][C:3]([O:5]CC)=[O:4].[N:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:15].[I-].[Na+]>C(#N)C>[Br:1][CH2:2][C:3]([O-:5])=[O:4].[N:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:15] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

bis(methylhydrazine)terpyridine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

13.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

9.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=CC=C1C)C

|

|

Name

|

|

|

Quantity

|

0.35 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[Na+]

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

4.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

4.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=CC=C1C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was refluxed under N2 for 48 hours

|

|

Duration

|

48 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution was refluxed for an additional 48 hours

|

|

Duration

|

48 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCC(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=C(C=CC=C1C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |